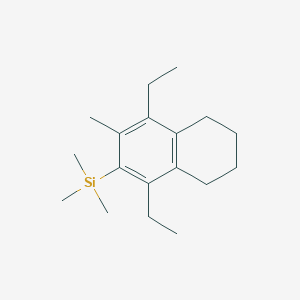
Ethyl 2-(acetylsulfanyl)-2-methyldeca-3,5-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(acetylsulfanyl)-2-methyldeca-3,5-dienoate is an organic compound that belongs to the ester family. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This specific compound is characterized by its unique structure, which includes an acetylsulfanyl group and a methyldeca-3,5-dienoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(acetylsulfanyl)-2-methyldeca-3,5-dienoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction conditions usually involve heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(acetylsulfanyl)-2-methyldeca-3,5-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group into a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(acetylsulfanyl)-2-methyldeca-3,5-dienoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of fragrances and flavorings due to its ester functionality.
Wirkmechanismus
The mechanism by which Ethyl 2-(acetylsulfanyl)-2-methyldeca-3,5-dienoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The acetylsulfanyl group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. The ester group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester with widespread use as a solvent.
Methyl 2-(acetylsulfanyl)-2-methyldeca-3,5-dienoate: A similar compound with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(acetylsulfanyl)-2-methylhexanoate: A compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
646517-85-3 |
|---|---|
Molekularformel |
C15H24O3S |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
ethyl 2-acetylsulfanyl-2-methyldeca-3,5-dienoate |
InChI |
InChI=1S/C15H24O3S/c1-5-7-8-9-10-11-12-15(4,19-13(3)16)14(17)18-6-2/h9-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
OFDCFDIFJQFGAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CC=CC(C)(C(=O)OCC)SC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B15169138.png)

![5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol](/img/structure/B15169155.png)
![4-Ethyl-N-[1-(2-methoxy-5-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B15169166.png)
![2,2-Dimethyl-N-[2-(prop-1-en-2-yl)phenyl]propanamide](/img/structure/B15169169.png)
![1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]-](/img/structure/B15169172.png)



![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)

![Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-](/img/structure/B15169211.png)
![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)
![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)
